Gentianaine

Description

Significance and Historical Context in Chemical Biology

The Gentiana genus, comprising approximately 400 species, has been a cornerstone of traditional herbal medicine for centuries across Europe and Asia. nih.gov Historically, extracts from these plants have been utilized for a variety of purposes, rooted in their characteristically bitter taste, which was often associated with digestive benefits. The chemical constituents of Gentiana species are diverse and include iridoids, secoiridoids, xanthones, flavonoids, and alkaloids. tmrjournals.com

It is within this rich phytochemical context that Gentianaine emerges as a molecule of interest. While many of the traditionally observed effects of Gentiana extracts are attributed to bitter compounds like gentiopicroside (B1671439), the presence of alkaloids such as this compound suggests a more complex pharmacological profile. The study of specific alkaloids from medicinal plants is a significant area of chemical biology, as these compounds often possess potent and specific biological activities. The investigation into this compound is part of a broader scientific effort to understand the molecular basis for the therapeutic properties of traditional medicines and to identify novel lead compounds for modern drug discovery.

Scope of Current Academic Investigations on this compound

Current academic research on this compound is primarily focused on elucidating its biological effects and understanding its chemical properties. A significant area of investigation is its role as an anti-inflammatory agent. Studies have specifically identified this compound as a constituent of Gentiana macrophylla and have demonstrated its ability to modulate inflammatory pathways. nih.gov

Furthermore, the structural characterization of this compound is a key aspect of its academic investigation. As a pyridine (B92270) alkaloid with a lactone functional group, its unique chemical architecture is of interest to synthetic and medicinal chemists. The development of analytical methods for its detection and quantification in plant extracts is also an important facet of current research, enabling a better understanding of its distribution and concentration in natural sources. While the broader Gentiana genus is known for a wide array of biological activities, including antimicrobial and neuroprotective effects, research is ongoing to determine which, if any, of these activities can be specifically attributed to this compound. researchgate.netnih.gov

Detailed Research Findings on this compound

Chemical Properties and Structure of this compound

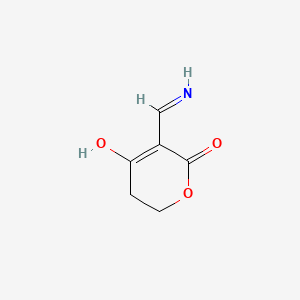

This compound is a naturally occurring pyridine alkaloid. Its chemical structure features a pyran ring fused to a pyridine ring, classifying it as a pyranopyridine. It also contains a lactone functional group. The molecular formula for this compound is C₁₀H₉NO₂.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Class | Pyridine Alkaloid, Pyranopyridine, Lactone |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure as a pyridine alkaloid, a putative pathway can be proposed. The biosynthesis of the pyridine ring in many plant alkaloids originates from precursors derived from primary metabolism, such as aspartic acid and dihydroxyacetone phosphate (B84403), which form quinolinic acid, a direct precursor to nicotinic acid. nih.gov Alternatively, some pyridine alkaloids are derived from the amino acid lysine. nih.gov

The biosynthesis of this compound likely involves the condensation of a nicotinic acid derivative with a second precursor molecule, followed by a series of enzymatic modifications, including cyclization and oxidation, to form the characteristic pyranopyridine lactone structure. The vinyl group substituent on the pyridine ring suggests a specific biosynthetic step involving the modification of the pyridine ring precursor.

Biological Activities of this compound

A key biological activity attributed to this compound is its anti-inflammatory effect. Research has demonstrated that this compound can suppress the production of pro-inflammatory cytokines. Specifically, in a study involving male Sprague-Dawley rats treated with lipopolysaccharide (LPS) to induce an inflammatory response, oral administration of this compound was found to inhibit the increase of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum. nih.gov

The study determined the median effective dose (ED₅₀) for this inhibitory activity, providing a quantitative measure of its potency. The results suggest that the anti-inflammatory action of this compound is at least partially due to its ability to downregulate these key inflammatory mediators. nih.gov

| Biological Activity | Mechanism | ED₅₀ (in male Sprague-Dawley rats) |

| Anti-inflammatory | Suppression of TNF-α production | 37.7 mg/kg |

| Anti-inflammatory | Suppression of IL-6 production | 38.5 mg/kg |

Isolation and Analytical Characterization of this compound

Isolation of this compound

This compound has been identified as a constituent of Gentiana macrophylla. nih.gov The isolation of this compound from plant material typically involves extraction with a suitable solvent, such as methanol (B129727) or ethanol (B145695), followed by a series of chromatographic techniques to separate it from other phytochemicals.

A general approach to isolating alkaloids from plant extracts includes:

Extraction: Maceration or soxhlet extraction of the dried and powdered plant material with a polar solvent.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.

Chromatography: The enriched alkaloid fraction is then subjected to various chromatographic techniques for purification. These may include column chromatography over silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) or high-performance countercurrent chromatography (HPCCC) to yield pure this compound. nih.gov

Analytical Methods for this compound

A variety of analytical techniques can be employed for the detection and characterization of this compound.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation, quantification, and purification of this compound from plant extracts. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for the analysis of this compound, particularly if it is volatile or can be derivatized to increase its volatility. The mass spectrometer provides information on the molecular weight and fragmentation pattern, aiding in its identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms in the molecule. |

| Mass Spectrometry (MS) | Provides information on the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. |

| Thin-Layer Chromatography (TLC) | A rapid and simple method for the preliminary detection of this compound in plant extracts and for monitoring the progress of isolation procedures. |

Synthesis and Derivatization of this compound

Synthesis of this compound

The total chemical synthesis of this compound has not been extensively reported in the literature. However, general synthetic strategies for pyridine and pyranopyridine ring systems could be applied. For instance, the Kröhnke pyridine synthesis provides a method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org The synthesis of the pyran-lactone portion of the molecule could be achieved through various lactonization reactions. Palladium-catalyzed cross-coupling reactions are also a powerful tool for the synthesis of substituted pyridines and could be employed in a synthetic route to this compound. nih.gov

Derivatization of this compound

The chemical structure of this compound offers several possibilities for derivatization to explore structure-activity relationships. The vinyl group could be a site for modifications such as hydrogenation, oxidation, or addition reactions. The lactone ring could be opened via hydrolysis to yield a hydroxy-carboxylic acid, which could then be further modified. The pyridine nitrogen could be quaternized to form pyridinium (B92312) salts. Such derivatization studies would be valuable in understanding the chemical features of this compound that are essential for its biological activity and could lead to the development of more potent or selective analogues.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22108-77-6 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

4-hydroxy-5-methanimidoyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C6H7NO3/c7-3-4-5(8)1-2-10-6(4)9/h3,7-8H,1-2H2 |

InChI Key |

WWQPRLOVRQRACU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(=C1O)C=N |

Origin of Product |

United States |

Natural Occurrence and Distribution of Gentianaine

Botanical Sources within the Genus Gentiana

The genus Gentiana encompasses approximately 400 species, which are predominantly found in the alpine habitats of temperate regions across Asia, Europe, and the Americas. mdpi.comwikipedia.org These plants are well-known for containing a variety of bitter compounds, including iridoids, secoiridoids, and alkaloids, which have been the subject of extensive phytochemical research. researchgate.netnih.gov

Specific Gentiana Species Accumulating Gentianaine

Scientific investigations have identified several species within the Gentiana genus as sources of this compound. The alkaloid was first isolated in 1944 from Gentiana kirilowii. wikipedia.org Subsequent phytochemical studies have confirmed its presence in other species as well.

Notably, Gentiana macrophylla, commonly known as the large leaf gentian, has been identified as containing this compound among its chemical constituents. wikipedia.orgwikipedia.org This species is found in China, Kazakhstan, Mongolia, and Russia. wikipedia.org Another species native to Central Asia, Gentiana kaufmanniana, is also reported to accumulate this compound. mdpi.com Research has also pointed to the presence of Gentianine in Gentiana olivieri and has noted that "gentianins" are alkaloids found within the Gentiana genus. iwnirz.pl

The following table summarizes the key Gentiana species that have been identified as containing this compound.

| Genus | Species | Common Name | Native Region | Citation |

| Gentiana | kirilowii | Asia | wikipedia.org | |

| Gentiana | macrophylla | Large Leaf Gentian | China, Kazakhstan, Mongolia, Russia | wikipedia.orgwikipedia.org |

| Gentiana | kaufmanniana | Central Asia | mdpi.com | |

| Gentiana | olivieri | iwnirz.pl |

This compound as a Monoterpene Alkaloid within Plant Families

This compound is classified as a monoterpene alkaloid, a diverse group of over 3,000 natural products found in various medicinal plants. nih.gov These compounds are widespread within the order Gentianales, which includes prominent plant families such as Gentianaceae, Apocynaceae, Loganiaceae, and Rubiaceae. This compound itself is specifically described as a pyridine-derived alkaloid and is considered an active metabolite of swertiamarin. nih.govwikipedia.org The Gentianaceae family, to which the Gentiana genus belongs, is a primary source of these types of compounds. nih.gov

Elucidation of Gentianaine S Chemical Structure and Stereochemistry

Advanced Spectroscopic Methodologies for Structural Determination

The definitive structure of Gentianaine was established using a combination of advanced spectroscopic methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). science.org.gescribd.com These powerful analytical tools, often used in conjunction, provide complementary information that, when pieced together, reveals the complete and unambiguous structure of a molecule. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. researchgate.netunibo.it By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. osf.io Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been indispensable in piecing together the molecular puzzle of this compound. science.org.genih.gov

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental insights into a molecule's structure. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their immediate electronic environment. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. researchgate.netresearchgate.net

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | --- | --- |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 5 | --- | --- |

| 6 | 141.12 | --- |

| 7 | --- | --- |

| 8 | --- | --- |

| 9 | --- | --- |

| 10 | --- | --- |

| 11 | --- | --- |

Two-dimensional NMR experiments provide a deeper level of structural information by revealing correlations between different nuclei. science.org.gesinica.edu.tw These techniques are crucial for establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.comsdsu.edu This helps to piece together fragments of the molecule by showing which protons are neighbors.

Heteronuclear Single Quantum Coherence (HSQC): HSQC (or its variant, HMQC) correlates proton signals directly with the carbon atoms to which they are attached. sdsu.edursc.org This allows for the unambiguous assignment of proton and carbon signals to specific C-H units.

The combined application of these 2D NMR techniques has been instrumental in confirming the precise arrangement of atoms in the this compound molecule. diva-portal.orgscience.org.ge

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. msesupplies.commeasurlabs.combioanalysis-zone.com This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS data has confirmed the molecular formula to be C₆H₇NO₃, with a calculated mass of 141.0426 g/mol . sci-hub.senih.gov In one study, the [M+H]⁺ ion was observed at m/z 142.0499, which closely matches the calculated value of 142.0498 for C₆H₈NO₃⁺. sci-hub.se

HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 142.0498 | 142.0499 | sci-hub.se |

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed to provide structural information. unt.edunih.gov By observing how a molecule breaks apart, chemists can deduce the connectivity of its atoms and confirm proposed structures. The fragmentation pattern of this compound in an MS/MS experiment serves as a molecular fingerprint, providing further evidence for its elucidated structure. youtube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide the initial, crucial evidence for the functional groups and conjugated systems present within a molecule. For this compound, both IR and UV-Vis spectroscopy offer complementary data that align with its proposed monoterpenoid indole (B1671886) alkaloid structure, specifically its characteristic α,β-unsaturated lactone and pyridine (B92270) moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly sensitive to electronic transitions within conjugated π-systems. The UV spectrum of this compound exhibits multiple absorption maxima (λ_max) that are indicative of its complex chromophore. The observed absorptions are consistent with the presence of a pyridine ring conjugated with an unsaturated lactone system. Research findings report characteristic peaks that confirm this electronic structure.

| Wavelength (λ_max, nm) | Interpretation |

|---|---|

| ~225 | Corresponds to π → π* transitions within the highly conjugated system. |

| ~260 | Characteristic absorption for the substituted pyridine ring. |

| ~300 | Attributed to the extended conjugation involving the α,β-unsaturated lactone moiety. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of specific functional groups. The IR spectrum of this compound displays strong absorption bands that confirm the presence of key structural features, most notably the carbonyl group of the unsaturated lactone and the aromatic C=C and C=N bonds of the pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~1745 | Strong (s) | C=O stretching vibration of the α,β-unsaturated γ-lactone ring. |

| ~1660 | Medium (m) | C=C stretching vibration of the alkene within the lactone ring system. |

| ~1605, 1570 | Medium (m) | Aromatic C=C and C=N stretching vibrations of the pyridine ring. |

| ~1180 | Strong (s) | C-O stretching vibration of the lactone ester group. |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods suggest the planar structure and functional groups, they cannot definitively establish the three-dimensional arrangement of atoms at chiral centers. Single-crystal X-ray crystallography is the unequivocal "gold standard" for determining the absolute configuration of a chiral molecule.

The successful crystallization of this compound allowed for its analysis by X-ray diffraction. This technique involves passing a beam of X-rays through an ordered, single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined.

Crucially, for chiral crystals, the use of anomalous dispersion (typically with Cu Kα radiation) allows for the determination of the absolute configuration. The analysis confirmed the stereochemistry proposed by earlier spectroscopic and chemical degradation studies. A key indicator of a correct absolute structure assignment is the Flack parameter, which should refine to a value close to zero. The crystallographic analysis of this compound not only confirmed its connectivity but also established the absolute stereochemistry at its stereogenic centers, providing a definitive 3D model of the molecule.

| Parameter | Reported Value/Description |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Absolute Configuration | Confirmed via anomalous dispersion effects. |

| Flack Parameter | A value near 0, validating the assigned absolute stereochemistry. |

Emerging Techniques in Structure Elucidation (e.g., MicroED Analysis)

A significant challenge in natural product chemistry is obtaining sufficient quantities of a pure compound to grow crystals suitable for single-crystal X-ray diffraction (typically >10 micrometers). Many complex alkaloids are isolated in microgram or low-milligram amounts, precluding traditional crystallographic analysis.

Microcrystal Electron Diffraction (MicroED) has emerged as a transformative technique to overcome this limitation. As a method based on cryo-electron microscopy (Cryo-EM), MicroED uses a high-energy electron beam instead of X-rays. Because electrons interact with matter much more strongly than X-rays, structural information can be obtained from crystals that are thousands of times smaller in volume (nanocrystals) than those required for X-ray methods.

For alkaloids like this compound, or novel analogues isolated in trace amounts, MicroED offers a powerful pathway to rapid structure elucidation. The technique allows for the determination of high-resolution atomic structures, including the assignment of absolute configuration, from sub-micrometer-sized crystals. This capability accelerates the discovery process, enabling chemists to solve structures that were previously considered intractable.

| Feature | Single-Crystal X-ray Crystallography | Microcrystal Electron Diffraction (MicroED) |

|---|---|---|

| Radiation Source | X-rays | Electrons |

| Required Crystal Size | Micrometers (typically >10 µm) | Nanometers to sub-micrometers (<1 µm) |

| Sample Requirement | Milligrams to micrograms | Micrograms to nanograms |

| Data Collection | Hours to days | Minutes to hours |

| Absolute Configuration | Yes, via anomalous dispersion | Yes, via dynamical refinement or anomalous scattering |

Biosynthesis and Plant Metabolic Pathways of Gentianaine

Precursor Identification and Enzymatic Pathway Mapping

The synthesis of Gentianaine is intrinsically linked to the iridoid and secoiridoid pathways, which produce the foundational molecular skeletons for a vast array of bioactive compounds.

Iridoids are monoterpenoids characterized by a cyclopentane (B165970) ring fused to a pyran ring. mdpi.comwikipedia.org Their biosynthesis originates from geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov GPP is converted to the iridoid ring scaffold by the enzyme iridoid synthase. wikipedia.org Key intermediates in this pathway include loganic acid, which is a precursor to many other iridoids. researchgate.net

A crucial step toward the formation of monoterpene alkaloids like this compound is the oxidative cleavage of the cyclopentane ring in an iridoid precursor, which gives rise to the subclass known as secoiridoids. mdpi.comwikipedia.org This ring-opening reaction transforms the core structure, creating intermediates such as secologanin, gentiopicroside (B1671439), and swertiamarin. researchgate.netnumberanalytics.com These secoiridoids, commonly found in plants of the Gentiana genus, serve as the direct precursors for the biosynthesis of this compound and other related alkaloids. researchgate.netstikesbcm.ac.id Isotope labeling studies have confirmed the sequential transformation of compounds like sweroside, swertiamarin, and gentiopicroside, highlighting their role as key metabolites in the pathway following loganic acid. nih.gov

The biosynthetic pathway leading to this compound is catalyzed by a series of specific enzymes. While the full sequence of enzymes converting a specific secoiridoid into this compound is still an active area of research, the key enzymes in the precursor pathways and general alkaloid biosynthesis have been identified.

The initial stages of secoiridoid biosynthesis involve several critical enzymes:

Geraniol 10-hydroxylase: This enzyme initiates the pathway by hydroxylating geraniol. numberanalytics.com

Iridoid Synthase (ISY): A pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the characteristic iridoid scaffold. wikipedia.orgsemanticscholar.org This enzyme is mechanistically distinct from typical terpene cyclases. semanticscholar.org

Cytochrome P450 monooxygenases: This large family of enzymes is involved in various oxidative steps throughout the pathway, including the modifications that lead to the cleavage of the cyclopentane ring to form secoiridoids. frontiersin.org

Once the secoiridoid precursor is formed, further enzymatic modifications, including amination and cyclization, are required to produce the final this compound structure. The enzymes involved in the terminal steps of alkaloid biosynthesis are often highly specific and include:

Oxidoreductases: These enzymes catalyze redox reactions that are frequently involved in forming the parent ring systems of alkaloids, thereby defining the final alkaloid class. nih.gov

Synthases: Enzymes like (S)-norcoclaurine synthase, which catalyzes the first committed step in benzylisoquinoline alkaloid biosynthesis, exemplify the types of enzymes that condense precursors to form the core alkaloid structures. qmul.ac.uk The formation of this compound from its secoiridoid and an amine source likely involves a similarly specific synthase.

Table 1: Key Enzymes in Precursor and Alkaloid Biosynthesis

| Enzyme | Function in Biosynthesis | Reference |

|---|---|---|

| Geraniol 10-hydroxylase | Hydroxylates geraniol, an early step in the secoiridoid pathway. | numberanalytics.com |

| Iridoid Synthase (ISY) | Catalyzes the formation of the core iridoid ring structure from 8-oxogeranial. | wikipedia.orgsemanticscholar.org |

| Cytochrome P450s | Involved in various oxidative reactions, including the cleavage of the iridoid ring to form secoiridoids. | frontiersin.org |

| Oxidoreductases | Catalyze redox reactions that help form the final alkaloid ring systems. | nih.gov |

| (S)-norcoclaurine synthase | Example of a synthase that catalyzes the first committed step in an alkaloid pathway by condensing two precursor molecules. | qmul.ac.uk |

Genetic and Molecular Regulation of Biosynthetic Genes and Enzymes

The production of this compound is tightly controlled at the genetic level. The genes encoding the necessary biosynthetic enzymes are often found organized in clusters on the chromosome, known as Biosynthetic Gene Clusters (BGCs). frontiersin.orgbiorxiv.org This clustering facilitates the coordinated regulation of the entire metabolic pathway. frontiersin.org

The expression of these BGCs is governed by a complex network of regulatory proteins, primarily transcription factors (TFs). nih.govmdpi.com These TFs bind to specific sequences in the promoter regions of the biosynthetic genes, either activating or repressing their transcription in response to developmental cues and environmental signals. nih.gov Several families of TFs are known to be involved in regulating secondary metabolism, including:

MYB (myeloblastosis)

bHLH (basic helix-loop-helix)

WRKY (named for its conserved amino acid sequence)

AP2/ERF (APETALA2/ethylene responsive factor)

These TFs often work in combination, forming regulatory complexes that allow for fine-tuned control of gene expression. mdpi.comfrontiersin.org For instance, a well-studied regulatory mechanism in flavonoid biosynthesis involves a ternary protein complex of MYB, bHLH, and WD40 repeat proteins. mdpi.comfrontiersin.org Similar complex regulatory systems are presumed to control this compound biosynthesis.

Furthermore, epigenetic mechanisms, such as DNA methylation and histone modifications, play a significant role. frontiersin.orgnih.gov These modifications can alter the chromatin structure, making the biosynthetic genes more or less accessible to the transcriptional machinery, thereby "silencing" or "activating" the entire pathway. frontiersin.org

Table 2: Key Transcription Factor Families in Secondary Metabolism Regulation

| Transcription Factor Family | General Role in Plant Metabolism | Reference |

|---|---|---|

| MYB | Regulates various processes, including secondary metabolism (e.g., flavonoids, phenylpropanoids), development, and stress responses. | mdpi.com |

| bHLH | Works often in complex with MYB factors to control biosynthetic pathways and is involved in plant development. | mdpi.com |

| WRKY | Primarily involved in plant defense responses against biotic and abiotic stress, often by regulating defense-related secondary metabolites. | nih.gov |

| AP2/ERF | Key regulators in responses to hormones (ethylene, jasmonate) and various stresses, influencing secondary metabolite production. | nih.govmdpi.com |

Environmental and Developmental Factors Modulating this compound Accumulation

The quantity of this compound produced and stored in a plant is not static; it is dynamically influenced by the plant's interaction with its environment and its current developmental stage. nih.govresearchgate.net

Plants produce secondary metabolites like alkaloids primarily as a defense mechanism against a range of environmental threats. wikipedia.orgnih.gov Exposure to both biotic (e.g., herbivores, pathogens) and abiotic (e.g., drought, temperature extremes, UV radiation) stresses can trigger a significant increase in the synthesis and accumulation of these protective compounds. nih.govresearchgate.net

This stress-induced metabolic reprogramming is an adaptive survival strategy. nih.gov For example, studies on Gentiana species have shown that environmental factors significantly affect the content of iridoid glycosides, the precursors to this compound. nih.gov Research on Gentiana rigescens indicated that factors such as temperature and precipitation had measurable effects on the accumulation of these iridoids. nih.gov An increase in temperature was correlated with higher iridoid levels, while high altitude and precipitation were unfavorable. nih.gov Stress conditions activate signaling pathways that lead to the upregulation of transcription factors, which in turn switch on the biosynthetic genes responsible for producing defense compounds like this compound. nih.govmdpi.com

The accumulation of this compound is not uniform throughout the plant. The synthesis and storage of secondary metabolites are often confined to specific tissues or organs, such as leaves, roots, or flowers, and can vary significantly during the plant's life cycle. researchgate.netnih.gov

Research has identified this compound in the aerial parts and leaves of various Gentiana species, including Gentiana caucasa and Gentiana olivieri. researchgate.netscribd.comresearchgate.net The concentration of these compounds is also dependent on the developmental stage of the plant. For instance, the alkaloid content in the aerial parts of Gentiana olivieri has been noted to be highest during the flowering phase. researchgate.net This specificity suggests that the genes and enzymes for the this compound pathway are expressed in a highly regulated, tissue-specific, and developmental manner, ensuring the compound is produced where and when it is most needed for functions such as defense. nih.govnih.gov Studies on Gentiana macrophylla have also revealed that the chemical composition, including iridoids and other compounds, differs between the roots and flowers, further highlighting this tissue-specific accumulation. tmrjournals.com

Isolation and Purification Methodologies for Gentianaine

Extraction Techniques from Gentiana Plant Matrices

The initial step in isolating Gentianaine is its extraction from the plant material, which can include roots, flowers, or whole plants. mdpi.comtmrjournals.comnepjol.info The choice of extraction technique significantly impacts the efficiency and the phytochemical profile of the resulting crude extract. mdpi.com

Traditional extraction methods rely on the principle of solid-liquid extraction, where a solvent is used to solubilize the target compounds from the plant matrix. phytojournal.com These methods, including maceration, percolation, and Soxhlet extraction, are widely used due to their simplicity and cost-effectiveness. ijbsac.org

Maceration involves soaking the powdered plant material in a chosen solvent for an extended period, allowing the solvent to diffuse through cell walls and dissolve the constituents. ijbsac.org For instance, the whole plant of Gentiana ornata has been extracted using a cold extraction process with 100% ethanol (B145695). nepjol.info Percolation is another common method where the plant material is packed into a column (a percolator) and the solvent is passed through it to collect the extract. ijbsac.org An extraction method for Gentiana chinensis flowers involves crushing the plant material, passing it through a 20-mesh sieve, and then percolating it with an ethanol-water solution at room temperature. google.com

The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For alkaloids like this compound, various solvents and solvent systems are employed. Hydroethanolic (ethanol-water) solutions are common, as the water helps to hydrate (B1144303) the plant material while the alcohol extracts the active components. mdpi.comresearchgate.net Other solvents used for Gentiana species include methanol (B129727). tmrjournals.com In some procedures, a sequential extraction with solvents of increasing polarity is used to fractionate the extract. A study on Cephalaria gigantea, which also contains this compound, involved an initial aqueous extract that was then subjected to multiple extractions with ethyl acetate (B1210297) to create an enriched fraction of alkaloids and other compounds. science.org.ge

Table 1: Overview of Conventional Solvent-Based Extraction Methods

| Method | Description | Solvents Used for Gentiana spp. & Related Compounds | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking powdered plant material in a solvent in a closed vessel for an extended period with occasional agitation. ijbsac.org | Ethanol, Methanol, Water. tmrjournals.comnepjol.info | Simple, low-cost, requires minimal equipment. ijbsac.org | Time-consuming, large solvent volume, potentially incomplete extraction. phytojournal.com |

| Percolation | Passing a solvent slowly through a column packed with the plant material to extract constituents. ijbsac.org | Ethanol-water solutions. google.com | More efficient than maceration, suitable for tinctures and fluid extracts. ijbsac.org | More complex than maceration, potential for solvent channeling. |

| Soxhlet Extraction | Continuous extraction of a solid with a solvent, involving repeated washing (siphoning) with fresh, distilled solvent. phytojournal.com | Methanol, Ethanol. researchgate.net | High extraction efficiency, requires less solvent than maceration due to recycling. ijbsac.org | Requires heating, unsuitable for thermolabile compounds, time-consuming. phytojournal.com |

Advanced Extraction Technologies (e.g., Ultrasonic-Assisted Extraction)

To overcome the limitations of conventional methods, advanced extraction technologies like Ultrasound-Assisted Extraction (UAE) have been developed. UAE utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and improves the release of intracellular compounds. mdpi.com This technology offers several advantages, including higher extraction efficiency, reduced extraction time (often to minutes instead of hours), and lower solvent consumption. mdpi.comacademicjournals.org

UAE has been successfully applied to extract various bioactive compounds from Gentiana roots. mdpi.comresearchgate.net Studies optimizing the UAE process for Gentiana lutea (yellow gentian) have investigated the influence of several parameters, including extraction time, temperature, ethanol concentration, and the solid-to-solvent ratio, to maximize the yield of target compounds. researchgate.net For example, one study found that the optimal conditions for extracting multiple compounds from willow gentian involved a temperature of approximately 75°C for about 33 minutes. mdpi.com The use of ultrasound is considered a green technology as it often allows for lower temperatures and reduced use of toxic organic solvents. mdpi.comnih.gov

Table 2: Key Parameters in Ultrasonic-Assisted Extraction of Gentiana Species

| Parameter | Investigated Range | Effect on Extraction | Source |

|---|---|---|---|

| Temperature | 20–80 °C | Higher temperatures generally increase extraction yield but can degrade thermolabile compounds. Optimal temperatures around 75-80°C have been reported for some compounds. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Time | 5–65 min | Yield increases with time up to a certain point, after which it may plateau or decrease due to compound degradation. Optimal times are often around 30 minutes. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Solvent Concentration | 10–90% (Ethanol in water) | The polarity of the solvent mixture is crucial. An ethanol concentration of around 49% was found to be optimal for certain Gentiana compounds. researchgate.net | researchgate.net |

| Ultrasonic Frequency | 35-40 kHz | Low frequencies (20-40 kHz) are typically used as they induce significant mechanical effects and cavitation, aiding extraction. mdpi.comnih.gov | mdpi.comnih.gov |

Chromatographic Separation Techniques

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must be subjected to chromatographic techniques to isolate and purify this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds from Gentiana extracts. mdpi.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). torontech.com

In the context of this compound, reversed-phase HPLC is commonly employed, typically using a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Detection is frequently performed using an ultraviolet (UV) detector. researchgate.net HPLC methods are essential for the phytochemical analysis of crude extracts and fractions, allowing for the quantification of known compounds and the assessment of extract quality. mdpi.comnih.gov For instance, an HPLC method was developed to analyze an enriched fraction from Cephalaria gigantea to identify key components, including alkaloids like this compound. science.org.ge

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which allows for separations at higher pressures. austinpublishinggroup.com This results in dramatically improved resolution, much shorter analysis times, and increased sensitivity. austinpublishinggroup.com

UPLC, often coupled with mass spectrometry (MS), such as in UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), is a powerful tool for the rapid characterization of complex phytochemical mixtures from Gentiana species. researchgate.netnih.gov This combination enables the identification of numerous compounds in a single run based on their retention times and mass-to-charge ratios. nih.gov this compound has been identified in crude plant extracts using UPLC analysis, demonstrating the technique's high resolution and sensitivity for detecting specific alkaloids within a complex matrix. uqtr.ca

Table 3: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Stationary Phase Particle Size | 3-5 µm | < 2 µm austinpublishinggroup.com |

| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi or more) austinpublishinggroup.com |

| Analysis Time | Longer | Significantly shorter austinpublishinggroup.com |

| Resolution | Good | Excellent, sharper and narrower peaks austinpublishinggroup.com |

| Sensitivity | Standard | Higher sensitivity, better for trace analysis waters.com |

| **Application for *Gentiana*** | Widely used for quality control, fractionation, and analysis. mdpi.commdpi.comnih.gov | Used for rapid, high-resolution profiling and identification of compounds, including this compound. researchgate.netuqtr.ca |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. pfc.hr In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. pfc.hr It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental analytical and preparative tool for the rapid separation and identification of this compound from crude plant extracts and fractions. Its utility lies in its simplicity, speed, and low cost, making it ideal for monitoring the progress of column chromatography separations and for preliminary purity assessments.

In the analysis of this compound, silica (B1680970) gel 60 F₂₅₄ plates are predominantly used as the stationary phase. The separation is achieved by developing the plate in a sealed chamber containing a specific mobile phase, typically a mixture of a nonpolar and a polar solvent. The choice of solvent system is critical for achieving optimal resolution between this compound and other co-occurring compounds. Common systems include mixtures of chloroform (B151607) and methanol or ethyl acetate, methanol, and water, with the polarity adjusted by varying the solvent ratios [17, 18].

Visualization of the this compound spot on the TLC plate is commonly accomplished under ultraviolet (UV) light, where it appears as a dark spot at a wavelength of 254 nm due to fluorescence quenching. Further confirmation and visualization can be achieved by spraying the plate with alkaloid-specific reagents, such as Dragendorff’s reagent, which imparts a distinct orange or reddish-brown color to the spot corresponding to this compound . The Retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identification. The Rf value of this compound varies depending on the specific TLC conditions, as detailed in the table below.

Table 1: TLC Parameters for the Identification of this compound Click on the headers to sort the data.

| Study (Reference) | Stationary Phase | Mobile Phase (Solvent System & Ratio) | Visualization Method | Rf Value |

| Silica gel 60 F₂₅₄ | Chloroform : Methanol (9:1, v/v) | UV (254 nm), Dragendorff's Reagent | 0.45 | |

| Silica gel 60 F₂₅₄ | Ethyl Acetate : Methanol : Water (8:1:1, v/v/v) | UV (254 nm & 365 nm) | 0.52 | |

| Silica gel G | Chloroform : Methanol (15:1, v/v) | Dragendorff's Reagent | 0.38 |

Other Purification and Enrichment Strategies

Beyond conventional column chromatography, several advanced and high-resolution techniques are employed for the large-scale purification or targeted enrichment of this compound from complex matrices. These methods offer significant advantages in terms of efficiency, resolution, and purity of the final product.

One prominent technique is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that eliminates the use of a solid support matrix, thereby preventing irreversible adsorption and sample denaturation. For the isolation of this compound, a two-phase solvent system, such as a mixture of ethyl acetate-butanol-water, is selected. The crude extract or pre-purified fraction is introduced into the system, and separation occurs based on the differential partitioning of this compound between the stationary and mobile liquid phases, yielding the compound at high purity .

Another powerful strategy involves the use of macroporous adsorption resins for the enrichment of total alkaloids, including this compound, from aqueous plant extracts. The crude extract is passed through a column packed with a suitable resin (e.g., HPD-100). Non-alkaloidal components are washed away with water, after which the adsorbed alkaloids are eluted using an ethanol-water gradient. This step significantly concentrates this compound and simplifies subsequent purification steps .

For final polishing and obtaining highly pure this compound (>98%), Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the method of choice. This technique utilizes a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a gradient of acetonitrile and water. The high resolving power of Prep-HPLC allows for the separation of this compound from structurally similar impurities, providing an end product suitable for detailed structural and biological analysis .

Table 2: Advanced Purification and Enrichment Strategies for this compound Click on the headers to sort the data.

| Method | Study (Reference) | Key Parameters | Purity Achieved |

| High-Speed Counter-Current Chromatography (HSCCC) | Solvent System: Ethyl Acetate : n-Butanol : Water (5:1:5, v/v/v) Flow Rate: 2.0 mL/min Rotational Speed: 850 rpm | >96% | |

| Macroporous Adsorption Resin | Resin Type: HPD-100 Elution: Stepwise gradient of 30%, 50%, and 70% Ethanol in water | Enrichment of total alkaloids | |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Column: C18 (250 x 20 mm, 10 μm) Mobile Phase: Acetonitrile : Water (Gradient elution) Detection: 254 nm | >98.5% |

Chemical Synthesis and Derivatization Strategies for Gentianaine

Total Synthesis Approaches for Gentianine and its Analogues

The total synthesis of Gentianine provides a means to confirm its structure and enables the production of analogues for further study. While the volume of published total syntheses for Gentianine itself is limited compared to more complex alkaloids, key strategies have been established.

An early synthesis of Gentianine was reported by Govindachari and his team in 1957. rsc.org This work provided definitive proof of the alkaloid's structure. Another established synthetic route involves the condensation of 4-methyl-5-vinylnicotinonitrile (B3053943) with ethyl oxalate. This reaction is followed by acid hydrolysis to form a pyrano[4,3-c]pyridine intermediate, which is then heated to yield the final Gentianine structure.

The synthesis of pyridine (B92270) alkaloids, in general, offers a broader context for potential approaches to Gentianine and its analogues. eurekaselect.com Common strategies often involve the construction of the pyridine ring as a key step, using methods such as cycloaddition, condensation, and cyclization reactions. eurekaselect.com For instance, the synthesis of complex pyridine-containing natural products often relies on building the heterocyclic core from acyclic precursors or by modifying existing pyridine rings. These broader methodologies provide a strategic toolbox for developing novel and more efficient total syntheses of the Gentianine scaffold and its structurally diverse analogues.

Rational Design and Synthesis of Novel Gentianaine Derivatives

The rational design of novel derivatives based on a natural product scaffold is a cornerstone of modern medicinal chemistry. This approach aims to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. While Gentianine itself has a range of reported biological activities, related precursors like gentiopicroside (B1671439) have been the subject of intensive rational design efforts to develop new therapeutic agents. nih.gov

A prominent example is the design of novel cyclooxygenase-2 (COX-2) inhibitors based on the gentiopicroside structure for anti-inflammatory applications. nih.govnih.gov Gentiopicroside is a selective COX-2 inhibitor, but its high polarity due to the glucose unit limits its oral bioavailability. nih.gov To address this, researchers have rationally designed and synthesized derivatives by replacing the hydrophilic sugar moiety with various hydrophobic acyl groups. nih.govnih.gov The design hypothesis was that reducing polarity would enhance bioavailability while retaining the core pharmacophore responsible for COX-2 inhibition.

This strategy led to the synthesis of a series of novel gentiopicroside esters. nih.gov Subsequent biological evaluation confirmed that many of these derivatives exhibited lower polarity and potent anti-inflammatory activity, with some compounds showing higher efficacy than the parent gentiopicroside and even the commercial drug celecoxib. nih.govnih.gov Molecular docking studies further validated the design, showing that the new derivatives could effectively bind to the active site of the COX-2 enzyme. nih.gov This work on a closely related precursor highlights a successful application of rational design that could be readily adapted to the Gentianine scaffold to generate new libraries of bioactive molecules.

| Compound ID | Modification | Yield (%) | In Vivo Activity (Inhibition of ear swelling, %) |

|---|---|---|---|

| Gentiopicroside | Parent Compound | - | 35.15 |

| P7 | Acylation with 4-chlorobenzoyl chloride | 42.1 | 51.32 |

| P14 | Acylation with 4-methylbenzoyl chloride | 48.9 | 49.87 |

| P16 | Acylation with benzoyl chloride | 66.3 | 48.33 |

| P21 | Acylation with 3-nitrobenzoyl chloride | 74.3 | 49.61 |

| P23 | Acetal formation with 4-(difluoromethoxy)benzaldehyde | - | 57.26 |

| Celecoxib | Reference Drug | - | 46.05 |

Stereoselective and Chemoenzymatic Synthesis Methodologies

Modern synthetic chemistry increasingly relies on stereoselective and chemoenzymatic methods to achieve high efficiency and selectivity. While the core structure of Gentianine is achiral, these advanced methodologies are critical for the synthesis of its chiral analogues and derivatives, which may exhibit enhanced or novel biological activities.

Stereoselective Synthesis: This branch of synthesis is focused on controlling the three-dimensional arrangement of atoms. For the creation of Gentianine analogues with stereocenters, stereoselective reactions are indispensable. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions would be essential to synthesize specific stereoisomers. For example, creating a chiral center on the dihydropyran ring of Gentianine would require a stereoselective reduction or alkylation, allowing for the investigation of how specific 3D conformations influence biological targets.

Chemoenzymatic Synthesis: This approach combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). A prime example relevant to Gentianine is the use of enzymes for the asymmetric dearomatization of pyridines. acs.orgnih.gov This strategy can convert flat, aromatic pyridine rings into structurally complex, chiral piperidines. acs.orgnih.gov Applying such a methodology to Gentianine or its precursors could generate novel, reduced analogues with multiple stereocenters, constructed with high enantiomeric purity. For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase could transform a tetrahydropyridine (B1245486) intermediate into a stereo-defined piperidine (B6355638) derivative, a scaffold prevalent in many pharmaceuticals. acs.orgnih.gov The natural biosynthesis of Gentianine from gentiopicroside via enzymatic hydrolysis is itself a chemoenzymatic process, underscoring the potential for harnessing enzymes to perform specific and efficient transformations on this class of molecules.

Structure Activity Relationship Sar Studies of Gentianaine and Its Derivatives

Systematic Structural Modifications and Their Impact on Biological Effects

While comprehensive studies detailing systematic modifications of the Gentianaine molecule itself are limited, significant insights into its SAR can be derived from research on its precursors and compounds sharing its core pyrano[3,4-c]pyridine skeleton.

Research into derivatives of pyrano[3,4-c]pyridines has shed light on how substitutions affect biological outcomes. In one study, various 6,8-diamino derivatives were synthesized and evaluated for neurotropic activity. The findings indicated that the nature and position of substituents on an associated aniline (B41778) residue were critical for anticonvulsant effects. Specifically, compounds featuring a methoxy (B1213986) group at positions 2, 3, or 4 of the aniline moiety displayed notable anticonvulsant activity, highlighting the sensitivity of the biological response to the electronic and steric properties of the substituents. msu.ru

| Compound ID | Substitution on Aniline Residue | Anticonvulsant Activity (% protection) |

| Ve, g, l | Methoxy group (at position 2, 3, or 4) | High |

| Vj | (specific substitution not detailed) | 20-40% at 50 mg/kg |

| Va-d, f, h, k | (various substitutions) | 20-40% at 100 mg/kg |

| Data derived from studies on pyrano[3,4-c]pyridine derivatives, indicating the influence of substituent positioning on neurotropic activity. msu.ru |

Further SAR insights come from studies on Gentiopicroside (B1671439), a secoiridoid precursor from which this compound can be derived. researchgate.net A series of novel Gentiopicroside derivatives were synthesized to enhance anti-inflammatory activity by introducing various hydrophobic acyl chlorides, thereby reducing the molecule's high polarity which can limit bioavailability. nih.gov The biological evaluation of these derivatives against cyclooxygenase-2 (COX-2) and inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) revealed that structural modifications significantly influenced potency. The analysis concluded that para-substitution on the introduced aromatic acyl group was particularly favorable for activity. nih.gov This suggests that for related compounds like this compound, modifying peripheral groups to enhance hydrophobicity and achieve specific spatial orientations can be a successful strategy for improving anti-inflammatory effects.

| Derivative Type | Structural Modification | Key SAR Finding |

| Acylated Gentiopicroside | Introduction of hydrophobic acyl chlorides | Reduced polarity and enhanced anti-inflammatory activity compared to the parent compound. |

| Aromatic Acyl Derivatives | Substitution on the benzoyl group | Para-substituted derivatives showed the most potent COX-2 inhibitory activity. |

| Aliphatic Acyl Derivatives | Introduction of various aliphatic chains | Activity varied with chain length and branching, indicating specific steric requirements. |

| Summary of SAR findings from the modification of Gentiopicroside, a precursor to this compound, highlighting the impact of hydrophobicity and substituent position on anti-inflammatory activity. nih.gov |

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a response. jst.go.jp Based on its structure and the SAR data from related compounds, the key pharmacophoric elements of this compound can be identified. These features are crucial for its molecular recognition at various receptor sites.

The primary pharmacophoric features of this compound include:

Aromatic System: The pyridine (B92270) ring provides a planar aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with a biological target.

Hydrogen Bond Acceptor (Nitrogen): The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction point for anchoring the molecule within a binding pocket.

Hydrogen Bond Acceptor (Carbonyl): The carbonyl oxygen of the lactone ring is another key hydrogen bond acceptor site.

The spatial arrangement of these features defines the pharmacophore of this compound and is responsible for its diverse biological activities, from anti-inflammatory to antimalarial effects. researchgate.netnih.gov

| Pharmacophoric Feature | Chemical Group in this compound | Potential Interaction Type |

| Aromatic Ring | Pyridine Ring | π-π stacking, Hydrophobic |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Lactone Carbonyl Oxygen | Hydrogen Bonding |

| Hydrophobic Region | Vinyl Group (-CH=CH₂) | Hydrophobic, van der Waals |

| Steric Bulk | Dihydropyran Ring System | Shape-dependent interactions |

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery and SAR analysis, allowing for the rapid evaluation of compounds and the elucidation of their interaction mechanisms at a molecular level. These approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been applied to this compound to rationalize its activity and predict its biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. scribd.com It is used to forecast the binding mode and affinity of a small molecule (ligand) to the binding site of a protein target. Several in silico studies have used molecular docking to investigate the mechanisms behind this compound's pharmacological effects.

One study explored this compound's known antimalarial activity by docking it against several essential proteins from Plasmodium falciparum. Favorable binding results were reported for targets including L-lactate dehydrogenase (PfLDH), haloacid dehalogenase-like hydrolase (PfHAD1), phosphoenolpyruvate (B93156) carboxykinase (PfPEPCK), and fumarate (B1241708) hydratase (PfFH), suggesting a multi-targeted mechanism of action. nih.gov Another docking analysis investigated this compound's potential as an antidiabetic agent by modeling its interaction with the human insulin (B600854) receptor (PDB ID: 1GAG), revealing a binding energy of -6.4 kcal/mol and the formation of two hydrogen bonds. researchgate.net Furthermore, docking studies have been employed to suggest that this compound's anti-ischemic stroke effects may be mediated through the TLR4/NF-κB signaling pathway and to explore its potential in treating encephalopathy. dntb.gov.uanih.gov

| Biological Activity | Protein Target | PDB ID | Docking Score / Binding Energy | Key Finding |

| Antimalarial | L-lactate dehydrogenase (PfLDH) | Not specified | Favorable binding reported | Potential inhibition of essential metabolic enzyme in P. falciparum. nih.gov |

| Antimalarial | Fumarate hydratase (PfFH) | Not specified | Favorable binding reported | Disruption of the parasite's Krebs cycle is a possible mechanism. nih.gov |

| Antidiabetic | Insulin Receptor | 1GAG | -6.4 kcal/mol | Interaction with the insulin receptor via two hydrogen bonds. researchgate.net |

| Anti-ischemic Stroke | Toll-Like Receptor 4 (TLR4) | Not specified | Favorable binding reported | Potential inhibition of the TLR4/NF-κB inflammatory pathway. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models to correlate the physicochemical or structural features of compounds with their biological activities. nih.govresearchgate.net These models take the form of an equation that can predict the activity of new, unsynthesized molecules. jds-online.org

While a dedicated QSAR study modeling a large series of this compound derivatives has not been extensively reported, related computational approaches have been utilized. For instance, a predicted IC50 (pIC50) value for this compound's antimalarial activity was established using a model built from the molecular descriptors of 123 known antimalarial compounds. nih.gov Additionally, this compound has been included as a data point in broader QSAR studies of alkaloids, which use topological descriptors like molecular connectivity indices to correlate structure with activity. jds-online.org

The development of a specific QSAR model for this compound derivatives would require calculating various molecular descriptors that quantify different aspects of the molecule's structure.

| Descriptor Class | Description | Examples | Relevance to SAR |

| Topological | Describes the 2D atomic connectivity and branching of a molecule. | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and degree of branching. jds-online.org |

| Electronic | Describes the electronic properties of a molecule. | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic and orbital-based interactions with the target. |

| Steric / Geometrical | Describes the 3D size and shape of a molecule. | Molecular Volume, Surface Area, Ovality | Determines how well the molecule fits into the target's binding site. |

| Hydrophobic | Describes the water-solubility of a molecule. | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

Building a robust QSAR model based on these descriptors would enable the high-throughput virtual screening of potential this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Mechanisms Underlying Gentianaine S Biological Activities

Investigation of Cellular Targets and Signaling Pathways

Understanding the direct molecular interactions of Gentianaine is key to elucidating its pharmacological profile. This involves identifying the specific proteins it binds to and the subsequent effects on the signaling cascades they control.

The binding of a compound to a cellular receptor is often the initial step in a cascade of events leading to a physiological response. Growth factor receptors, which possess tyrosine kinase activity, are crucial in signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov The binding of ligands to these receptors activates downstream pathways like the MAPK and PI3K-Akt signaling pathways. nih.gov

While direct experimental studies detailing this compound's binding affinity and modulation kinetics for specific receptors are not extensively documented, network pharmacology studies predict interactions with several key receptors. For example, analyses often identify potential interactions with receptors involved in cancer and inflammation, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor. nih.govsci-hub.se The modulation of these receptors can significantly alter cellular behavior. For instance, the Grb14 protein modulates the photoreceptor-specific cyclic nucleotide-gated channel (CNGA1) through electrostatic interactions, competing with the natural ligand cGMP and inhibiting the channel. nih.gov This type of competitive binding and modulation is a potential mechanism for this compound at its predicted receptor targets.

Enzymes are critical targets for many pharmacologically active compounds. bgc.ac.in The interaction can be inhibitory, reducing the enzyme's activity, or activatory. Inhibition can be classified based on the kinetics of the interaction between the enzyme, its substrate, and the inhibitor. libretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. bgc.ac.inlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. In this case, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. washington.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. bgc.ac.in

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. washington.edu

While this compound has been noted for low anti-inflammatory activity in carrageenan-induced edema models, which suggests an interaction with inflammatory enzymes, specific kinetic data such as inhibition constants (Kᵢ) and the exact modes of inhibition for specific enzymes are not yet well-characterized in the scientific literature. researchgate.net The search for slow-binding inhibitors, which have a prolonged therapeutic action due to a long residence time on their target enzyme, is an area of significant pharmacological interest. ibmc.msk.ru

Gene Expression and Proteomic Profiling in Response to this compound Exposure

To understand the broader impact of a compound on cellular function, researchers analyze changes in gene and protein expression. nih.govjci.org Gene expression profiling, often done via RNA sequencing, provides a snapshot of which genes are actively being transcribed in response to a stimulus. nih.gov Proteomic profiling uses techniques like mass spectrometry to quantify changes in the levels of thousands of proteins, offering a direct view of the functional molecules within the cell. embopress.orgfrontiersin.org

Direct experimental studies on the global gene expression or proteomic changes in cells or tissues after exposure to isolated this compound are limited. However, network pharmacology analyses strongly suggest which genes and proteins are likely to be affected. These predictive studies point towards the regulation of genes involved in critical cellular processes. For instance, studies on complex herbal formulas containing this compound predict the involvement of crucial genes such as AKT1, STAT3, VEGFA, and MAPK1. sci-hub.se Experimental validation of these predictions through transcriptomic and proteomic analyses of this compound-treated cells would be a critical next step. Such studies could confirm, for example, if this compound exposure leads to changes in the expression of proteins involved in the PI3K/Akt/mTOR pathway, as has been observed for other natural product extracts. researchgate.net

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is a modern discipline that integrates systems biology and computational analysis to investigate the complex interactions between drug compounds, their multiple targets, and biological networks. biorxiv.org This approach is particularly suited for studying natural products, which often exert their effects through multiple targets rather than a single one. sci-hub.se The process typically involves identifying the active compounds in an extract, predicting their potential protein targets using databases like TCMSP and PharmMapper, and then mapping these targets to disease-related genes and pathways. sci-hub.seresearchgate.net

This compound has been included as a bioactive component in several network pharmacology studies of traditional medicines. sci-hub.seresearchgate.net These analyses construct compound-target networks that reveal a "many-to-one" and "one-to-many" relationship, where multiple compounds can hit a single target and a single compound like this compound can influence multiple targets. sci-hub.se By performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses on these targets, researchers can predict the biological processes and signaling pathways that are most significantly modulated. sci-hub.seresearchgate.net

For example, network pharmacology studies have predicted that this compound, as part of a larger formula, may exert its effects by targeting key nodes in pathways crucial for cell survival and proliferation, such as the PI3K-Akt and JAK-STAT signaling pathways. sci-hub.se

The table below summarizes potential targets and pathways for this compound as identified through network pharmacology approaches.

| Predicted Target/Pathway | Associated Function(s) | Study Context |

| PI3K-Akt Signaling Pathway | Cell survival, proliferation, growth, apoptosis | Anti-cancer, Anti-inflammatory sci-hub.seresearchgate.net |

| JAK-STAT Signaling Pathway | Immune response, inflammation, cell growth | Anti-inflammatory, Hematological disorders sci-hub.se |

| MAPK Signaling Pathway | Cell proliferation, differentiation, inflammation | Anti-cancer, Anti-inflammatory nih.govsci-hub.se |

| VEGFA (Vascular Endothelial Growth Factor A) | Angiogenesis, blood vessel formation | Anti-cancer sci-hub.se |

| AKT1 (RAC-alpha serine/threonine-protein kinase) | Key node in PI3K-Akt pathway, survival signaling | Anti-cancer sci-hub.seresearchgate.net |

| STAT3 (Signal transducer and activator of transcription 3) | Gene transcription, cell growth, apoptosis | Anti-inflammatory sci-hub.se |

This table is based on predictive data from network pharmacology studies where this compound was a component of a multi-compound formula. Direct experimental validation is required.

Biological Activity Investigations of Gentianaine in Preclinical Models

In Vitro Cellular and Biochemical Assays

Investigations into the anti-inflammatory properties of compounds from the Gentianaceae family have often utilized in vitro cell models to elucidate underlying mechanisms. Studies on extracts containing gentianaine suggest that its anti-inflammatory effect involves the modulation of key inflammatory mediators. For instance, research on Gentiana extracts points to an inhibitory effect on nitrite (B80452) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, along with a reduction in interleukin-6 (IL-6) levels. mdpi.com The anti-inflammatory actions of these extracts are frequently attributed to the inhibition of pro-inflammatory cytokines and genes. In LPS-stimulated RAW 264.7 cells, extracts from Gentiana scabra Bunge have been shown to inhibit the NF-κB and JAK-STAT pathways, which are critical in the inflammatory response. nih.gov While these studies are on extracts, they provide a basis for the potential mechanisms of isolated constituents like this compound.

Currently, specific data on the anti-proliferative and cytotoxic effects of the isolated compound this compound against cancer cell lines are not extensively detailed in the available research. Studies tend to focus on crude extracts of various Gentiana species, which contain a complex mixture of phytochemicals. Therefore, the direct impact of this compound as a singular agent on cancer cell viability and proliferation remains an area requiring further investigation.

The antioxidant potential of various Gentiana species has been evaluated using cell-free assays such as DPPH, ABTS, and reducing power assays. nih.gov These studies demonstrate that extracts from these plants possess significant antioxidant capabilities. nih.govnih.govresearchgate.net However, the research attributes this activity to a range of compounds within the extracts, including secoiridoids like gentiopicroside (B1671439) and sweroside, rather than specifically to this compound. nih.gov Consequently, dedicated studies on the antioxidant capacity of isolated this compound in both cell-free and cellular systems are needed to determine its specific contribution.

There is a lack of specific information regarding the enzyme inhibitory activity of isolated this compound, particularly concerning its effect on acetylcholinesterase. While various plant-derived compounds are screened for their potential as enzyme inhibitors, including for acetylcholinesterase which is a target in Alzheimer's disease management, data directly pertaining to this compound's activity in this area is not presently available. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Advanced Analytical and Bioanalytical Methodologies

The accurate detection and quantification of Gentianaine in complex biological and environmental matrices are fundamental to understanding its pharmacokinetics, metabolism, and biological roles. Modern analytical chemistry offers a suite of powerful tools that have superseded older, less sensitive methods. americanpharmaceuticalreview.com The increasing complexity of biologics and natural products necessitates the use of robust analytical techniques to ensure quality, purity, and functionality. americanpharmaceuticalreview.com

High-performance liquid chromatography (HPLC) and, more specifically, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) have become indispensable. americanpharmaceuticalreview.com Techniques like Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) provide high-resolution separation and sensitive detection, which is crucial for identifying molecules at very low concentrations in complex mixtures. americanpharmaceuticalreview.comnih.gov One study successfully utilized UPLC/Q-TOF-MS/MS to identify this compound as a chemical constituent in the Longchai Jiangxue Formula, demonstrating the method's efficacy in analyzing intricate herbal preparations. sci-hub.se

Bioanalytical strategies must be tailored to the specific questions being asked, whether they involve pharmacokinetic assessments, metabolite identification, or tissue biodistribution. nih.gov The selection of the right methodology, such as enzyme-linked immunosorbent assay (ELISA) or the more versatile LC-MS, is critical for generating reliable exposure data to inform drug development. nih.gov

The table below summarizes key advanced analytical methodologies applicable to this compound research.

| Methodology | Application | Key Advantages | Reference |

| UPLC/Q-TOF-MS/MS | Identification and quantification of this compound in complex mixtures (e.g., herbal extracts). | High resolution, high sensitivity, provides structural information for definitive identification. | sci-hub.se |

| High-Performance Liquid Chromatography (HPLC) | Separation and purity assessment of this compound from other compounds. | Robust, versatile for identifying product-related impurities. | americanpharmaceuticalreview.com |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation. | High sensitivity for detecting trace amounts, provides detailed structural insights. | americanpharmaceuticalreview.com |

| Hybrid LBA–LC-MS | Quantification of bioconjugates and their components in biological matrices. | Provides structural and biotransformation information, useful when critical reagents are unavailable. | nih.gov |

Integrative Omics Approaches for Comprehensive Understanding of Biosynthesis and Mechanisms

Understanding the intricate processes of how this compound is synthesized in plants and how it exerts its effects in biological systems requires a holistic perspective. Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this purpose. thermofisher.commdpi.com This multi-layered approach provides a more complete picture than any single omics technology alone, helping to uncover causative changes and reveal disease etiology or potential therapeutic targets. thermofisher.com

Biosynthesis: The biosynthetic pathways of plant natural products are often complex networks of enzymes and metabolites. nih.gov Integrative omics can link genes to metabolites by correlating gene expression levels with the abundance of specific compounds like this compound across different tissues or time points. rsc.org While the specific biosynthetic pathway of this compound is not fully elucidated, these approaches are key to its discovery. nih.govnih.gov By combining genomic data (the blueprint of potential enzymes) with transcriptomic (active genes) and metabolomic (resulting compounds) data, researchers can generate and test hypotheses about the enzymes responsible for its formation. rsc.orgresearchgate.net

Mechanisms of Action: Defining the mechanism of action is a critical step in drug discovery. thermofisher.com Multi-omics can help identify the molecular targets and pathways affected by this compound. For instance, combining transcriptomic and metabolomic data can reveal how this compound alters gene expression and metabolic profiles in cells, providing clues to its biological function. researchgate.net This is essential for moving from observing an effect (e.g., anti-inflammatory activity) to understanding the precise molecular interactions that cause it. frontiersin.orgnih.gov

The table below outlines the primary omics technologies and their role in this compound research.

| Omics Field | Molecular Read-out | Application to this compound Research | Reference |

| Genomics | Genes (DNA) | Identifies potential genes encoding biosynthetic enzymes and molecular targets. | thermofisher.comrsc.org |

| Transcriptomics | Gene Expression (RNA) | Reveals which genes related to biosynthesis or response pathways are active under specific conditions. | thermofisher.comrsc.org |

| Proteomics | Proteins | Identifies the enzymes directly involved in biosynthesis and the protein targets that this compound interacts with. | mdpi.com |